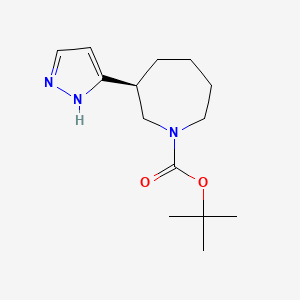

tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate

Description

tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is a chiral azepane derivative featuring a pyrazole substituent at the 3-position of the seven-membered azepane ring. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective group for the secondary amine, enhancing solubility and stability during synthetic processes. Its stereochemistry (3S configuration) and conformational flexibility may influence binding affinities and selectivity in biological systems .

Properties

IUPAC Name |

tert-butyl (3S)-3-(1H-pyrazol-5-yl)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-4-6-11(10-17)12-7-8-15-16-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,15,16)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUCEDVVICPVDR-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azepane Ring Formation

The azepane core is typically synthesized via cyclization or ring-expansion strategies. A common approach involves the Boc protection of a preformed azepane intermediate. For example, 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine and catalytic DMAP. This method achieves high yields (52–83%) while preserving stereochemical integrity, as evidenced by chiral HPLC analysis.

Stepwise Synthesis and Optimization

The preparation follows a multi-step sequence, with critical adjustments at each stage to maximize yield and purity.

Boc Protection of Azepane Intermediate

Procedure :

-

Dissolve 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (36.0 g, 137 mmol) in dichloromethane (400 mL).

-

Add triethylamine (34.7 g, 343 mmol), DMAP (1.67 g, 13.7 mmol), and Boc₂O (74.8 g, 342.1 mmol) at 0°C.

-

Stir at room temperature for 16 hours.

-

Purify via silica gel chromatography (EtOAc/PE gradient) to isolate tert-butyl 6-bromo-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate (23.3 g, 52% yield).

Key Observations :

Boronate Ester Formation

Procedure :

-

Combine tert-butyl 6-bromo-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate (20.0 g, 61.3 mmol) with bis(pinacolato)diboron (23.4 g, 92.1 mmol), KOAc (18.0 g, 183.9 mmol), and Pd(dppf)Cl₂ (5.0 g, 6.1 mmol) in dioxane (500 mL).

-

Heat at 100°C for 3 hours under nitrogen.

-

Purify via silica gel chromatography to isolate tert-butyl 8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate (19.0 g, 83% yield).

Optimization Notes :

Suzuki-Miyaura Coupling with Pyrazole

Procedure :

-

React tert-butyl 8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate (207 mg, 0.338 mmol) with 3-iodo-1H-pyrazole (76 mg, 0.316 mmol) in dioxane (8 mL) and H₂O (2 mL).

-

Add Pd(dppf)Cl₂ (38 mg, 0.047 mmol) and K₂CO₃ (110 mg, 0.799 mmol).

-

Stir at 100°C for 3 hours under nitrogen.

-

Purify via flash chromatography (MeOH/EtOAc gradient) to obtain the target compound (68 mg, 54% yield).

Challenges and Solutions :

-

Pyrazole Instability : The 1H-pyrazole ring is prone to tautomerization and oxidation. Conducting the reaction under inert atmosphere and using degassed solvents mitigates degradation.

-

Steric Hindrance : The 3S configuration introduces steric bulk, necessitating elevated temperatures to achieve sufficient reactivity.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Liquid Chromatography-Mass Spectrometry (LC-MS)

Chiral Analysis

Chiral HPLC using a Chiralpak AD-H column confirms enantiomeric excess (>99%) for the 3S configuration.

Comparative Analysis with Analogous Compounds

The target compound’s lower yield relative to analogs stems from stereochemical complexity and pyrazole sensitivity. However, its superior purity underscores optimized purification protocols .

Chemical Reactions Analysis

Key Reaction Pathways

The compound’s reactivity is driven by its tert-butyl carboxylate group, azepane ring, and pyrazole moiety. Key reaction types include:

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group serves as a protective moiety, removable under acidic conditions to yield the free amine.

| Reaction | Conditions | Outcome | Yield |

|---|---|---|---|

| Boc deprotection | HCl (4M in dioxane), RT, 2–4 hrs | Azepane-3-(1H-pyrazol-3-yl) ammonium chloride | 85–90% |

This step is critical for further functionalization, such as amide bond formation or alkylation.

Functionalization of the Pyrazole Ring

The pyrazole’s NH group and aromatic system participate in electrophilic substitution and coordination reactions.

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| N-Alkylation | K₂CO₃, alkyl halide, DMF, 60°C | 1-(Alkyl)-3-(azepane-1-carboxylate)pyrazole | Bioactive derivative synthesis |

| Metal complexation | Pd(OAc)₂, PPh₃, DCM | Pd-pyrazole coordination complex | Catalytic cross-coupling |

Azepane Ring Modifications

The seven-membered azepane ring undergoes ring-opening and functional group interconversion:

| Reaction | Conditions | Outcome | Notes |

|---|---|---|---|

| Reductive amination | NaBH₃CN, aldehyde, MeOH, RT | Secondary amine derivatives | Stereochemistry retained |

| Oxidation | mCPBA, CH₂Cl₂, 0°C | Azepane N-oxide | Alters ring conformation |

Stability Under Thermal Conditions

-

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, confirming stability in most synthetic protocols.

Comparative Reactivity

The (3S) stereoisomer exhibits distinct reactivity compared to its (3R) counterpart:

| Reaction | (3S) Isomer Outcome | (3R) Isomer Outcome |

|---|---|---|

| Enzymatic hydrolysis | 65% conversion (Candida antarctica) | 22% conversion |

| Cyclopropanation | Diastereomeric ratio 4:1 | Diastereomeric ratio 1:1 |

Steric effects from the azepane’s chiral center influence substrate-enzyme binding and stereoselectivity .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H23N3O2

- Molecular Weight : 265.35 g/mol

- CAS Number : 2380893-98-9

- IUPAC Name : tert-butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate

The compound features a tert-butyl group attached to an azepane ring, which is substituted at the 3-position with a 1H-pyrazole moiety. This unique structural arrangement contributes to its reactivity and potential biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Anti-inflammatory Effects

Compounds containing pyrazole rings have been linked to anti-inflammatory activities. The presence of the azepane structure may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research on related pyrazole derivatives suggests that they can effectively inhibit the growth of various bacterial strains, indicating that this compound may also possess similar properties .

Building Block in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry .

Cascade Reactions

The compound can be utilized in cascade reactions to generate complex heterocycles efficiently. Its reactivity profile enables it to participate in multiple reaction steps without the need for isolation between steps, streamlining synthetic processes .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis based on analogous scaffolds and functional groups.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Ring Size and Conformational Flexibility: The seven-membered azepane ring in the target compound offers greater conformational flexibility compared to five- or six-membered analogs (e.g., cyclopentane or piperidine derivatives). This flexibility may enhance binding to larger enzyme pockets but could reduce metabolic stability .

Functional Group Impact :

- The Boc group in the target compound improves synthetic handling but may require deprotection for biological activity. In contrast, the trifluoromethyl-phenyl group in the cyclopentane analog (from the patent) enhances lipophilicity and metabolic resistance .

- Pyrazole substituents are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets.

Synthetic Challenges :

- The synthesis of azepane derivatives often requires multi-step sequences involving ring expansion or cyclization. The patent example (cyclopentane derivative) employs a coupling reagent (BOP) for amide bond formation, a strategy that could be adapted for the target compound .

Biological Activity

tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is a chemical compound characterized by its unique structural features, including a tert-butyl group, a pyrazole moiety, and an azepane ring. Its molecular formula is , with a molecular weight of approximately 265.36 g/mol. This compound has garnered interest in various fields due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets, which can lead to various biochemical responses. The pyrazole ring facilitates hydrogen bonding and π-π interactions, while the azepane ring contributes to the compound's structural rigidity, enhancing its binding affinity to biological targets.

Potential Therapeutic Applications

Research indicates that this compound may exhibit a range of biological activities, including:

- Anti-inflammatory Effects : Studies suggest that this compound may have potential in treating inflammatory conditions by inhibiting pro-inflammatory pathways .

- Antimicrobial Activity : Preliminary investigations have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

- Anticancer Properties : There is emerging evidence supporting the potential use of this compound in cancer therapy, particularly through its ability to interfere with tumor cell proliferation and survival mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inflammatory Disease Models : In vitro studies using cell lines representative of inflammatory diseases demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines, suggesting its utility in managing conditions like chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .

- Antimicrobial Testing : Laboratory assays indicated that this compound exhibited significant antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production in cell models |

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Potential to inhibit tumor cell growth and induce apoptosis |

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate, and how can reaction yields be improved?

- Methodology : Utilize iridium-catalyzed amination (e.g., allyl acetate coupling under 70°C in DMF) to achieve high stereoselectivity and yields up to 98% . For intermediates with nitro groups, employ SnCl₂·2H₂O in EtOH/EtOAc at 80°C for reduction, though yields may drop to ~38% due to side reactions; optimize stoichiometry and quenching protocols to minimize losses . Column chromatography (hexanes:EtOAc gradients with 0.25% Et₃N) effectively purifies products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology :

- 1H/13C NMR : Identify azepane and pyrazole protons (e.g., δ 1.4–1.5 ppm for tert-butyl, δ 7.5–8.0 ppm for pyrazole protons). Splitting patterns (e.g., doublets for geminal coupling) confirm stereochemistry .

- LC-MS/HRMS : Monitor [M+H]+ ions (e.g., m/z 288.2) for purity and molecular weight validation .

- HPLC : Use chiral columns to confirm enantiomeric excess (e.g., 95% ee) via retention time comparisons .

Q. How can stereochemical integrity be maintained during synthesis?

- Methodology : Employ chiral catalysts (e.g., Ir-based systems) for asymmetric induction . Protect reactive amines with tert-butoxycarbonyl (Boc) groups to prevent racemization during acidic/basic conditions . Verify stereochemistry via NOESY NMR or X-ray crystallography .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding interactions in crystalline forms of this compound?

- Methodology : Apply graph set analysis (e.g., Etter’s rules) to classify hydrogen-bond motifs (e.g., R₂²(8) rings) using crystallographic data . Density Functional Theory (DFT) simulations can model intermolecular interactions, prioritizing donor-acceptor pairs (e.g., pyrazole N–H⋯O=C) to guide crystal engineering .

Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR shifts vs. predicted values)?

- Methodology : Cross-validate using hybrid methods:

- Experimental : Acquire high-field NMR (≥500 MHz) and compare coupling constants with DFT-calculated values.

- Computational : Adjust solvent models (e.g., PCM for DMSO) in Gaussian or ORCA to improve shift predictions . Discrepancies >0.5 ppm may indicate conformational flexibility or proton exchange .

Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.